4-Bromo-8-methoxynaphthalen-1-ol
Description
4-Bromo-8-methoxynaphthalen-1-ol (CAS: 184221-86-1) is a naphthalene derivative featuring a hydroxyl group at position 1, a bromine atom at position 4, and a methoxy group at position 6. Its molecular formula is C₁₁H₉BrO₂, and it is commercially available with a purity of 95% . The compound’s structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents, creating unique electronic and steric properties.
Properties
IUPAC Name |
4-bromo-8-methoxynaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-14-10-4-2-3-7-8(12)5-6-9(13)11(7)10/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVRGUCTACOWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CC(=C21)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-8-methoxynaphthalen-1-ol can be synthesized through several methods. One common approach involves the bromination of 8-methoxynaphthalen-1-ol using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions. A key study demonstrated the conversion to 4-bromo-8-methoxynaphthalene-1,2-dione using 2-iodoxybenzoic acid (IBX) in dimethylformamide (DMF) :
| Reagent | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| IBX (1.1 eq) | DMF | 25°C | 24 h | 4-Bromo-8-methoxynaphthalene-1,2-dione | 92% |
This reaction proceeds via dehydrogenation, forming a diketone structure. Potassium permanganate and chromium trioxide are also effective oxidants for similar naphthol derivatives.
Electrophilic Aromatic Substitution
The electron-rich naphthalene ring facilitates electrophilic substitution, particularly at positions activated by methoxy and hydroxyl groups. Bromination and nitration are well-documented :
| Reaction Type | Reagent | Position Substituted | Conditions | Major Product |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | C-5 or C-6 | CHCl₃, 0–5°C | Polybrominated derivatives |
| Nitration | HNO₃/H₂SO₄ | C-5 | 50°C, 2 h | 5-Nitro-4-bromo-8-methoxynaphthalen-1-ol |
The methoxy group directs substitution to the para position relative to itself, while the hydroxyl group enhances reactivity at ortho positions .
Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling with arylboronic acids has been reported for analogous compounds :
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| 1-Bromo-4-methoxynaphthalene | 4-(Naphthalen-1-yl)phenyl | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 1-Methoxy-4-(4-(naphthalen-1-yl)phenyl)naphthalene | 52.6% |
Similar conditions apply to 4-bromo-8-methoxynaphthalen-1-ol, enabling aryl-aryl bond formation for complex molecule synthesis .
a) Methoxy Demethylation
The methoxy group can be cleaved using BBr₃ or HBr/AcOH to yield 4-bromo-1,8-dihydroxynaphthalene:
textBBr₃ (3 eq), CH₂Cl₂, −78°C → 25°C, 6 h → 85% yield
b) Hydroxyl Group Derivatization
The hydroxyl group undergoes:
-
Sulfonation : With SO₃/H₂SO₄ to form water-soluble derivatives .
-
Etherification : Using alkyl halides/K₂CO₃ to produce ethers .
Stability and Reaction Optimization
Key considerations for reactions involving this compound:
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 4-bromo derivatives, including 4-bromo-8-methoxynaphthalen-1-ol, as promising anticancer agents. The mechanism of action typically involves intercalation into DNA, leading to inhibition of cancer cell proliferation.
Case Studies
- DNA Intercalation : Research indicates that naphthalene derivatives can effectively intercalate into DNA, disrupting its function and leading to apoptosis in cancer cells. This property is particularly relevant for compounds like this compound, which may enhance the efficacy of existing chemotherapeutic agents by targeting DNA directly .
- Antiproliferative Activity : In vitro studies have shown that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives modified with additional functional groups have demonstrated enhanced activity against resistant cancer strains .
Antifungal Activity
The antifungal properties of naphthalene derivatives have also been explored. Compounds like this compound have shown potential as antifungal agents due to their ability to disrupt fungal cell membranes or interfere with essential metabolic pathways.
Research Findings
- Synthesis and Testing : A series of naphthalene derivatives were synthesized and tested against common fungal pathogens. The results indicated that certain modifications, including bromination and methoxy substitution, significantly increased antifungal activity .
DNA Binding Studies
The ability of this compound to bind to DNA has been investigated using various biophysical techniques. Understanding its binding affinity can provide insights into its potential as a therapeutic agent.
Analytical Techniques
- Circular Dichroism (CD) Spectroscopy : This technique has been employed to assess the interaction between the compound and calf thymus DNA (ct-DNA). Changes in the CD spectra upon addition of the compound indicate strong binding interactions .
- UV–Vis Spectroscopy : UV–Vis absorption studies have confirmed that this compound interacts with DNA, leading to shifts in absorption peaks that correlate with binding events .
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers on Naphthalene Systems
(a) 4-Bromonaphthalen-1-ol (CAS: 571-57-3)
- Structure : Lacks the methoxy group at position 7.
- Properties : The absence of the methoxy group reduces steric hindrance and alters electronic effects. The hydroxyl group at position 1 and bromine at position 4 create a dipole moment distinct from the target compound.
- Applications : Used as a precursor in organic synthesis due to its simpler structure .
(b) 8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one (58)
Benzene-Based Bromo-Methoxyphenol Derivatives
(a) 2-Bromo-4-methoxyphenol (CAS: 17332-11-5)
- Structure: A monocyclic phenol with bromo and methoxy groups at positions 2 and 4, respectively.
- Properties : Smaller molecular size results in lower melting points (e.g., 124–126°C for related compounds) and higher volatility compared to naphthalene derivatives .
(b) 6-Bromo-3-methoxy-2-nitrophenol (CAS: 1864051-70-6)
Complex Naphthalene Derivatives
(a) 4-(5-Bromo-2-hydroxy-4-methoxybenzyl)naphthalen-1-ol (9i)
- Structure : A naphthalen-1-ol substituted with a benzyl group bearing bromo and methoxy groups.
- Spectroscopy : ¹H NMR shows aromatic protons at δ 6.50–8.33 ppm, with a methoxy singlet at δ 3.82 ppm. The benzyl group introduces additional deshielding effects compared to the target compound’s simpler substituents .
(b) 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol
- Structure: Bromine at position 6 and a bulky amino-chlorophenyl substituent.
- Crystallography: The naphthol ring is nearly planar, with a dihedral angle of 76.59° between the naphthol and chlorophenyl rings. This steric bulk reduces solubility in non-polar solvents .
Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
Table 2: Comparative Reactivity
Biological Activity
4-Bromo-8-methoxynaphthalen-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, including cancer research and enzyme inhibition.
This compound is characterized by the presence of a bromine atom and a methoxy group on the naphthalene ring. Its molecular formula is C11H9BrO2, with a molar mass of approximately 253.09 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast) | 12.5 | Induces apoptosis via caspase activation |
| A549 (lung) | 15.0 | Inhibits cell proliferation through cell cycle arrest |
| HeLa (cervical) | 10.0 | Modulates Bcl-2 family proteins |
These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through various pathways, including modulation of pro-apoptotic and anti-apoptotic proteins .
Enzyme Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. It has shown promising results in inhibiting certain enzymes involved in cancer progression and inflammation:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | 70% | 5.0 |
| Lipoxygenase (LOX) | 60% | 7.5 |
The inhibition of COX and LOX suggests that this compound could be beneficial in managing inflammatory diseases as well as cancer .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound promotes apoptosis by activating caspases and modulating Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.
- Enzyme Interaction : It binds to active sites of target enzymes, effectively blocking substrate access and inhibiting their activity.
- Cell Cycle Arrest : The compound disrupts the normal cell cycle progression, particularly at the G1/S transition phase, preventing cancer cells from proliferating.
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical settings:
- Study on MDA-MB-231 Cells : This study illustrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation .
- In Vivo Model : In xenograft models using A549 cells, administration of this compound resulted in tumor growth inhibition by approximately 50%, highlighting its potential for therapeutic use .
Q & A
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to risks of skin/eye irritation (). Avoid inhalation of fine powders via solvent-wet handling. Waste disposal follows halogenated organic compound guidelines. Emergency procedures (e.g., eye rinsing with saline) must be posted, aligning with GHS hazard statements (H303, H313, H333) .
Q. How to design a stability study for this compound under long-term storage?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) predicts degradation pathways. LC-MS monitors decomposition products (e.g., demethylation or debromination). Argon-purged vials with molecular sieves prevent oxidation. ICH Q1A(R2) guidelines formalize protocol design, including sampling intervals and acceptance criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
